1,6-Hexanediamine, 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediamine, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H24N2O3S and a molecular weight of 288.41 g/mol . It is a derivative of hexanediamine, where the amine groups are modified with a 4-methylbenzenesulfonate group. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Hexanediamine, 4-methylbenzenesulfonate can be synthesized through the reaction of 1,6-hexanediamine with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Hexanediamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions typically occur in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and hydrogen gas with a catalyst for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted amines or sulfonates.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as hexanediamine derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Hexanediamine, 4-methylbenzenesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,6-hexanediamine, 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function . The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylenediamine: A similar compound with the formula C6H16N2, used primarily in the production of nylon.
1,6-Diaminohexane: Another similar compound with applications in polymer synthesis and as a cross-linking agent.
Uniqueness
1,6-Hexanediamine, 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical properties and reactivity compared to other hexanediamine derivatives . This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
21915-70-8 |
---|---|
Molekularformel |
C13H24N2O3S |
Molekulargewicht |
288.41 g/mol |
IUPAC-Name |
hexane-1,6-diamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H16N2/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-3-1-2-4-6-8/h2-5H,1H3,(H,8,9,10);1-8H2 |
InChI-Schlüssel |
LBYLJCBBENQUQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(CCCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.